molecular formula C22H19ClFN3O2 B15104048 2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

Cat. No.: B15104048
M. Wt: 411.9 g/mol
InChI Key: QIZTXCVKNANSBD-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of both indole and benzoxazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid or its derivatives under dehydrating conditions.

    Fluorination: The benzoxazole ring is fluorinated using reagents like diethylaminosulfur trifluoride (DAST).

    Coupling Reaction: The chlorinated indole and fluorinated benzoxazole are coupled using a piperidine linker through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the carbonyl group.

    Substitution Products: Substituted derivatives at the halogenated positions.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or apoptotic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Lacks the chloro and fluoro substituents.

    2-(6-chloro-1H-indol-1-yl)-1-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Lacks the fluoro substituent.

    2-(1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Lacks the chloro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in 2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone enhances its biological activity and specificity compared to similar compounds. These substituents may improve binding affinity to molecular targets and increase the compound’s stability and solubility.

Properties

Molecular Formula

C22H19ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H19ClFN3O2/c23-16-2-1-14-5-10-27(19(14)11-16)13-21(28)26-8-6-15(7-9-26)22-18-4-3-17(24)12-20(18)29-25-22/h1-5,10-12,15H,6-9,13H2

InChI Key

QIZTXCVKNANSBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=C4C=C(C=C5)Cl

Origin of Product

United States

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